molecular formula C17H15ClO5 B2783624 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde CAS No. 928711-60-8

4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde

Cat. No.: B2783624
CAS No.: 928711-60-8
M. Wt: 334.75
InChI Key: PBAMAEFHXXYLOE-UHFFFAOYSA-N
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Description

4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole ring, a chloro group, an ethoxy group, and an aldehyde group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde typically involves multiple steps, starting with the preparation of the benzodioxole core One common method is the reaction of 6-chloro-1,3-benzodioxol-5-ol with methanol in the presence of an acid catalyst to form the methoxy derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde is studied for its potential biological activities. It may serve as a precursor for bioactive compounds with therapeutic properties.

Medicine: The compound's derivatives are explored for their medicinal properties, including potential anticancer and anti-inflammatory activities. Research is ongoing to develop new drugs based on this chemical structure.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde

  • 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone

  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness: 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO5/c1-2-20-15-5-11(8-19)3-4-14(15)21-9-12-6-16-17(7-13(12)18)23-10-22-16/h3-8H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAMAEFHXXYLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC3=C(C=C2Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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